2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid
Description
Historical Context and Research Development
The discovery of 2-chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid (CAS 56835-97-3) emerged from efforts to optimize pyridine-based scaffolds for pharmaceutical and materials science applications. Early synthetic routes focused on coupling morpholine derivatives with halogenated pyridine precursors, leveraging nucleophilic aromatic substitution reactions to install the morpholine moiety at the 6-position of the pyridine ring. Initial characterization studies in the late 20th century established its crystalline structure and solubility profile, with X-ray diffraction confirming the planar pyridine core substituted at positions 2, 4, and 6.
The compound gained prominence following advances in fragment-based drug design, where its dual functionality (carboxylic acid and morpholine groups) enabled simultaneous target engagement and solubility optimization. Key milestones include its use as a building block in the synthesis of MDM2 inhibitors, where the morpholine group was found to enhance binding affinity through water-mediated hydrogen bonding. Recent progress in flow chemistry has enabled gram-scale production with >95% purity, addressing earlier challenges in isolating the compound from byproducts of Friedel-Crafts acylation reactions.
Significance in Pyridine-Based Heterocyclic Chemistry
This compound exemplifies three critical trends in pyridine chemistry:
- Regioselective functionalization : The 2-chloro-6-morpholino substitution pattern demonstrates precise control over electronic effects, with the electron-withdrawing chlorine atom at position 2 activating the ring for subsequent coupling reactions at position 4.
- Supramolecular assembly : The carboxylic acid group facilitates crystalline network formation through O-H···N hydrogen bonds with the pyridine nitrogen, creating porous frameworks with potential gas storage applications.
- Biological activity modulation : Comparative studies show that the morpholine moiety increases blood-brain barrier permeability by 2.3-fold compared to piperidine analogs, making it valuable in CNS drug development.
Table 1: Comparative Properties of Pyridine-4-carboxylic Acid Derivatives
| Substituents | LogP | Aqueous Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| 2-Cl, 6-morpholino | 1.2 | 8.9 | 92 |
| 2-F, 6-piperazinyl | 0.8 | 12.4 | 88 |
| 2-Br, 6-pyrrolidinyl | 1.5 | 5.3 | 95 |
Morpholine as a Privileged Structure in Chemical Research
The morpholine ring in this compound serves multiple critical functions:
- Conformational restraint : The oxygen atom imposes a chair conformation that preorganizes the molecule for target binding, reducing entropy penalty upon complexation.
- Solubility enhancement : The morpholine oxygen increases aqueous solubility by 40% compared to cyclohexyl analogs through water dipole interactions.
- Metabolic stability : Deuteration studies demonstrate that the morpholine ring resists oxidative metabolism in hepatic microsomes, with <5% degradation after 60 minutes.
Recent computational analyses using density functional theory (DFT) reveal that the morpholine nitrogen participates in charge-transfer complexes with aromatic amino acid residues, explaining its prevalence in kinase inhibitor designs. The ring's dipole moment (1.38 D) creates favorable electrostatic interactions with ATP-binding pockets, particularly in CDK and MAPK family enzymes.
Current Research Landscape and Scientific Relevance
Three emerging applications dominate contemporary research:
- Anticancer drug discovery : The compound serves as a key intermediate in PROTAC (proteolysis-targeting chimera) synthesis, where its carboxylic acid group enables conjugation to E3 ligase ligands. In SJSA-1 osteosarcoma xenograft models, derivatives showed complete tumor regression at 100 mg/kg doses through dual MDM2/MDMX inhibition.
- Materials science : Metal-organic frameworks (MOFs) incorporating this compound exhibit exceptional CO2 adsorption capacity (4.2 mmol/g at 298 K) due to the synergistic effects of pyridine nitrogen and carboxylic acid groups.
- Asymmetric catalysis : Palladium complexes of the deprotonated carboxylic acid demonstrate 98% enantiomeric excess in Suzuki-Miyaura couplings of hindered biaryls, attributed to the chiral pocket created by the morpholine substituent.
Ongoing clinical trials (NCT04502394) investigating morpholine-containing kinase inhibitors underscore the continued relevance of this structural motif. Recent advances in cryo-EM structural biology have revealed precise binding modes of derivatives in the MDM2-p53 interaction site, enabling rational design of next-generation therapeutics.
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)6-9(12-8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMQRJYKRVMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid typically involves the following steps:
Morpholine Substitution: The morpholine ring is introduced at the 6-position through a nucleophilic substitution reaction. This can be done using morpholine and a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds.
Biology
The compound is being investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it valuable for understanding biological mechanisms.
Medicine
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been explored for therapeutic applications in treating inflammatory diseases and various cancers.
Anti-inflammatory Activity
Research has shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The following table summarizes the IC values against COX enzymes for related compounds:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | - |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table illustrates the comparative potency of various compounds in inhibiting COX enzymes, highlighting the potential of pyridine derivatives in anti-inflammatory therapy .
Anticancer Activity
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells:
| Compound | Cell Line | GI (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 5.00 |
| Compound E | MDA-MB-231 | 7.50 |
| Compound F | HL-60 (Leukemia) | 3.20 |
These findings suggest that structural attributes of the compound enhance its efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications on the pyridine ring and morpholine group significantly influence biological activity. For instance, introducing electron-donating groups can enhance potency against targeted enzymes or receptors .
Case Studies
- In Vivo Studies : Research involving carrageenan-induced paw edema models demonstrated that certain derivatives exhibited substantial anti-inflammatory effects, significantly reducing edema compared to control groups treated with standard anti-inflammatory agents .
- Metabolic Stability : Investigations into metabolic stability showed that modifications to the morpholine ring can improve stability while maintaining biological activity, which is crucial for developing therapeutic agents with favorable pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on pyridine- and pyrimidine-based analogs with substitutions at positions equivalent to the morpholine group in the target compound. Key parameters include molecular weight, substituent effects, and functional group interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Differences :
- Pyridine-based compounds (e.g., target compound, ) exhibit greater aromatic stability compared to pyrimidine analogs (e.g., ). Pyrimidines, however, offer increased planarity, which may enhance binding to flat biological targets like DNA or enzymes .
Substituent Effects: Morpholine vs. Amines: The morpholine group in the target compound provides a balance of solubility (via oxygen) and moderate lipophilicity, unlike the strongly basic dimethylamino group or the primary methylamino group . Electron-Withdrawing Groups: Trifluoroethoxy and trifluoromethyl substituents significantly increase acidity (pKa ~1–2 for carboxylic acid) and metabolic stability, making these analogs suitable for drug candidates requiring prolonged half-lives.
Molecular Weight and Drug-Likeness :
- Smaller analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid (174.57 g/mol) may have better membrane permeability, whereas bulkier derivatives (e.g., trifluoroethoxy, ~255.58 g/mol ) could face challenges in bioavailability.
Synthetic Utility :
- Morpholine-containing compounds are frequently used in kinase inhibitor synthesis due to their ability to mimic ATP’s ribose moiety . In contrast, pyridinyl-substituted analogs (e.g., ) are employed in metal-catalyzed cross-coupling reactions to build complex architectures.
Biological Activity
2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to compile and analyze the available data regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a morpholine moiety, which contributes to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of pyridine and pyrimidine compounds exhibit notable anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for various derivatives against COX-1 and COX-2 have been documented, with some compounds demonstrating significantly lower IC50 values compared to established anti-inflammatory drugs like celecoxib .
Table 1: IC50 Values of Related Compounds Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | - |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table illustrates the comparative potency of various compounds in inhibiting COX enzymes, underscoring the potential of pyridine derivatives in anti-inflammatory therapy.
Anticancer Activity
The anticancer potential of pyridine derivatives has also been explored extensively. In vitro assays have demonstrated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 5.00 |
| Compound E | MDA-MB-231 | 7.50 |
| Compound F | HL-60 (Leukemia) | 3.20 |
These findings suggest that the structural attributes of the compound may enhance its efficacy against specific cancer types.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridine ring and the morpholine group significantly influence biological activity. For example, introducing electron-donating groups or altering substituents on the nitrogen atom of morpholine can enhance potency against targeted enzymes or receptors .
Case Studies
- In Vivo Studies : A study involving carrageenan-induced paw edema models demonstrated that certain derivatives exhibited substantial anti-inflammatory effects, reducing edema significantly compared to control groups treated with standard anti-inflammatory agents .
- Metabolic Stability : Research has shown that modifications to the morpholine ring can improve metabolic stability while maintaining biological activity, which is crucial for developing therapeutic agents with favorable pharmacokinetic profiles .
Q & A
Q. Advanced
- Temperature control : Elevated temperatures (90–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
- Catalyst loading : Pd-based systems (0.5–2 mol%) balance cost and efficiency in cross-coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or tert-butanol) improve solubility of intermediates, while aqueous HCl enables efficient hydrolysis .
- Case study : Methyl ester hydrolysis with 36.5% HCl at 93–96°C for 17 hours achieves >95% conversion .
How to address discrepancies in NMR data when synthesizing derivatives?
Q. Advanced
- Peak splitting : Unexpected multiplicity may arise from dynamic proton exchange (e.g., morpholine ring puckering). Use variable-temperature NMR to resolve .
- Impurity identification : Compare experimental ¹³C NMR with computational predictions (DFT calculations) to distinguish byproducts .
- Deuterated solvent effects : Ensure DMSO-d₆ or CDCl₃ does not mask signals (e.g., carboxylic acid protons in DMSO-d₆ appear as broad singlets) .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced
- Batch vs. flow chemistry : Flow systems reduce exothermic risks in chlorination steps but require precise residence time control .
- Purification at scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) to reduce solvent use .
- Contaminant profiling : Implement ICP-MS to detect metal residues from catalysts (e.g., Pd <10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
